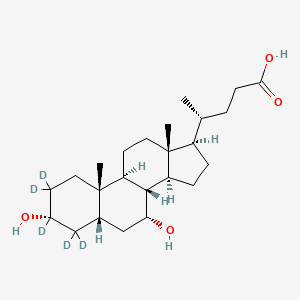
鹅去氧胆酸-d5(主要成分)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chenodeoxycholic Acid-d5 (Major) is a stable isotope labelled compound. It is a derivative of steroids and hormones . It is also known as (3α,5β,7α)-3,7-Dihydroxycholan-24-oic Acid-d5, (+)-Chenodeoxycholic Acid-d5 . The molecular formula is C24H35D5O4 and the molecular weight is 397.6 .
Synthesis Analysis
Chenodeoxycholic acid is synthesized in the liver from cholesterol . Treatment with CDCA causes deregulation of transcripts involved in bile acid metabolism . A synthesis method for chenodeoxycholic acid involves preparation of 12-oxo Chenodiol .Molecular Structure Analysis
Chenodeoxycholic acid has two hydroxyl groups and is modified with the addition of another hydroxyl group to produce cholic acid . The molecular formula is C24H35D5O4 .Chemical Reactions Analysis
Chenodeoxycholic acid is a bile acid naturally found in the body. It works by dissolving the cholesterol that makes gallstones and inhibiting production of cholesterol in the liver and absorption in the intestines, which helps to decrease the formation of gallstones .Physical And Chemical Properties Analysis
The molecular weight of Chenodeoxycholic Acid-d5 (Major) is 397.6 . The critical micellar concentrations (CMCs) of CDCA and UDCA, measured by surface tension method, were 3.6 mM and 6.4 mM respectively .科学研究应用
Bile Acid Production
Chenodeoxycholic acid (CDCA) is a primary bile acid generated in the liver from cholesterol . In liver cells, CDCA is conjugated with glycine or taurine to form two bile salts, Glyco-CDCA and Tauro-CDCA, before being released into the bile ducts .
Gallstone Dissolution
CDCA has been clinically used for the dissolution of gallbladder stones at doses ranging from 375 to 750 mg/day, with a success rate of 8 to 18% . It works by dissolving the cholesterol that makes gallstones and inhibiting production of cholesterol in the liver and absorption in the intestines, which helps to decrease the formation of gallstones .
Treatment of Cerebrotendinous Xanthomatosis (CTX)
In 2017, CDCA was approved as an orphan indication for the treatment of patients with cerebrotendinous xanthomatosis (CTX), a rare autosomal recessive disorder caused by mutations of sterol 27-hydroxylase (CYP27A1) gene . Early initiation of CDCA therapy, at doses up to 750 mg/day, is considered the standard medical therapy for CTX resulting in decreased plasma levels of cholestanol and stabilization of neurologic symptoms .
Inhibition of Hepatobiliary Tumor Cells
In vivo and in vitro studies have demonstrated that CDCA is the natural ligand for FXR and involved in many cell signaling pathways, and it can inhibit the proliferation and induce the apoptosis of hepatobiliary tumor cells .
Treatment of Pancreatic Necrosis
CDCA and its derivative obeticholic acid exhibit a protective effect against acinar cell injury . It has been identified as a therapeutic agent for pancreatic necrosis .
6. Regulation of Glucagon-like Peptide-1 (GLP-1) Release CDCA promotes the release of glucagon-like peptide-1 (GLP-1) in diabetic patients, likely by activating GPBAR1 .
安全和危害
属性
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i8D2,12D2,16D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-FVAYXOGXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745918 |
Source


|
| Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chenodeoxycholic Acid-d5 (Major) | |
CAS RN |
52840-12-7 |
Source


|
| Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


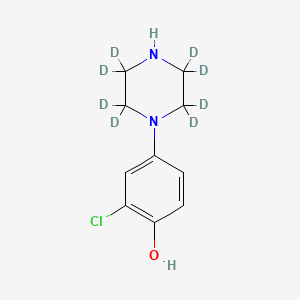
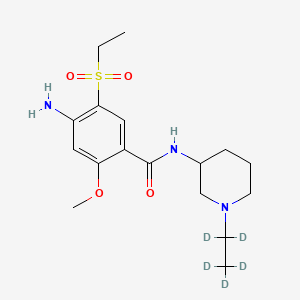
![9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587153.png)
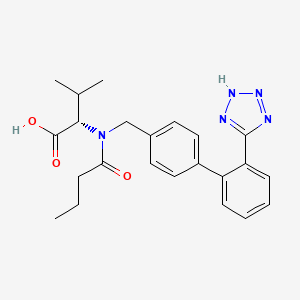
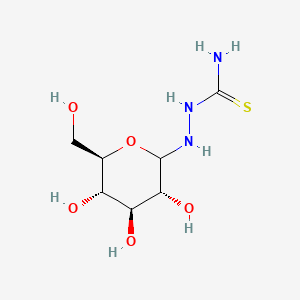
![4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587156.png)
![tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl]cyclopropyl}oxy)silane](/img/structure/B587157.png)
![7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587158.png)

![O-[(5Z)-tetradecenoyl]-L-carnitine](/img/structure/B587161.png)

![(1R)-trans-4-[N-Boc-1-aminoethyl]-N-4-pyridinyl-cyclohexanecarboxamide](/img/structure/B587164.png)
